molecular formula C20H22N4O3 B2398103 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide CAS No. 1235682-97-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2398103
CAS No.: 1235682-97-9
M. Wt: 366.421
InChI Key: VVJHXKSDVAFYJA-HWKANZROSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a pyrimidinyl-substituted piperidine, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrimidinyl-substituted piperidine: This step involves the reaction of pyrimidine with piperidine under specific conditions, often using a base such as sodium hydride.

    Coupling of the two intermediates: The benzo[d][1,3]dioxole and pyrimidinyl-piperidine intermediates are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the acrylamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the acrylamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-4-ylmethyl)acrylamide
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrimidin-4-ylmethyl)acrylamide
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(piperidin-4-ylmethyl)acrylamide

Uniqueness

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide is unique due to the combination of its benzo[d][1,3]dioxole, pyrimidinyl-piperidine, and acrylamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the pyrimidinyl-piperidine group may enhance its binding affinity to certain biological targets, making it a more potent bioactive molecule.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-19(5-3-15-2-4-17-18(12-15)27-14-26-17)23-13-16-6-10-24(11-7-16)20-21-8-1-9-22-20/h1-5,8-9,12,16H,6-7,10-11,13-14H2,(H,23,25)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJHXKSDVAFYJA-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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